molecular formula C14H9ClFIO2 B566889 (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone CAS No. 1233025-91-6

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Cat. No. B566889
M. Wt: 390.577
InChI Key: QUAJMLDTSRPLFJ-UHFFFAOYSA-N
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Patent
US08653064B2

Procedure details

Into a reactor at room temperature was added 2 (67.6 kg, 179 mol) and MTBE (344 L). The mixture was warmed to 40° C. and stirred for 30 min until solids fully dissolved. The mixture was then cooled to 25 to 30° C. Sodium methoxide as a 25% w/w solution in methanol (45.2 kg, 209 mol) was added over a minimum of 90 min at 25 to 30° C. The reaction mixture was stirred for at least 2 h until >99.0% conversion was obtained by HPLC analysis. Water (483 L) was added slowly over 30 min while maintaining the temperature between 20 and 25° C. The layers were separated and the aqueous phase was extracted with MTBE (77 L). The combined organic extracts were washed with a dilute brine solution (38 kg NaCl in 342 L water). The organic layer was filtered, washed with water (242 L) and the organic phase was filtered. The resulting organic phase was concentrated until 360 L of solvent were removed while maintaining the internal temperature below 70° C. Isobutanol (302 L) was added and the mixture was concentrated while maintaining the internal temperature below 70° C. until 307 L of solvent were removed. A second portion of isobutanol (330 L) was added and the mixture was concentrated while maintaining the internal temperature below 70° C. until 210 L of solvent were removed. The mixture was heated to 60 to 85° C. until a clear solution was obtained and cooled to 50° C. A slurry of seed crystals (50 g in 150 mL isobutanol) was added and the mixture was cooled to 40° C. A second slurry of seed crystals (30 g in 60 mL isobutanol) was added and the mixture was cooled to 20 to 25° C. over a minimum of 3 h. The resulting mixture was stirred an additional 2 h. The mixture was filtered and washed with isobutanol (2×65 L). The resulting wet cake was dried at 20 to 35° C. under vacuum to provide 50.9 kg of crude 3. Into a separate reactor was charged crude 3 and isobutanol (69 L). The mixture was heated to 75 to 80° C. until a clear solution was obtained. The reaction mixture was cooled to 55° C. and a slurry of seed crystals (50 g in 500 mL isobutanol) was added. The mixture was stirred for 30 min at 55° C., cooled to 20 to 25° C. over a minimum of 3 h and stirred an additional 2 h. The mixture was filtered and washed with isobutanol (2×31 L). The wet cake was dried under vacuum at 40° C. to provide 46.0 kg (66% yield) of purified 3. 1H NMR (300 MHz, CDCl3) δ 7.88 (d, J=8.2 Hz, 1H), 7.42 (m, 2H), 7.13 (dd, J=2.3, 8.2 Hz), 6.76 (m, 2H), 3.73 (s, 3H); MS (ESI) m/z 391.2 (M+H+, 30%).
Name
Quantity
67.6 kg
Type
reactant
Reaction Step One
Name
Quantity
344 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
69 L
Type
solvent
Reaction Step Six
Name
Quantity
483 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:18])=[C:6]([C:8]([C:10]2[C:15](F)=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1.C[C:20]([O:23]C)(C)C.C[O-].[Na+].CO>C(O)C(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([I:18])=[C:6]([C:8]([C:10]2[C:15]([O:23][CH3:20])=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
67.6 kg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I
Name
Quantity
344 L
Type
reactant
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45.2 kg
Type
reactant
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C(C)C)O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C(C)C)O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C(C)C)O
Step Six
Name
Quantity
69 L
Type
solvent
Smiles
C(C(C)C)O
Step Seven
Name
Quantity
483 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min until solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
fully dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 25 to 30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for at least 2 h until >99.0% conversion
CUSTOM
Type
CUSTOM
Details
was obtained by HPLC analysis
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 25° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with MTBE (77 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with a dilute brine solution (38 kg NaCl in 342 L water)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
WASH
Type
WASH
Details
washed with water (242 L)
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic phase was concentrated until 360 L of solvent
CUSTOM
Type
CUSTOM
Details
were removed
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 70° C
ADDITION
Type
ADDITION
Details
Isobutanol (302 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 70° C. until 307 L of solvent
CUSTOM
Type
CUSTOM
Details
were removed
ADDITION
Type
ADDITION
Details
A second portion of isobutanol (330 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 70° C. until 210 L of solvent
CUSTOM
Type
CUSTOM
Details
were removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60 to 85° C. until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20 to 25° C. over a minimum of 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with isobutanol (2×65 L)
CUSTOM
Type
CUSTOM
Details
The resulting wet cake was dried at 20 to 35° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to provide 50.9 kg of crude 3
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 75 to 80° C. until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 55° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at 55° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20 to 25° C. over a minimum of 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with isobutanol (2×31 L)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to provide 46.0 kg (66% yield)
CUSTOM
Type
CUSTOM
Details
of purified 3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1OC)F)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.